molecular formula C16H18N2O4 B13921053 Phthalimidinoglutarimide-5'-C3-OH

Phthalimidinoglutarimide-5'-C3-OH

カタログ番号: B13921053
分子量: 302.32 g/mol
InChIキー: HVXWFICHECEFHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phthalimidinoglutarimide-5'-C3-OH is a derivative of the immunomodulatory imide drug (IMiD) class, engineered for use as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . Its core structure features a glutarimide moiety, which is essential for high-affinity binding to the E3 ubiquitin ligase cereblon (CRBN) . This binding event is the critical first step in the targeted protein degradation pathway, a revolutionary approach in chemical biology and drug discovery for eliminating disease-causing proteins . The "C3-OH" component represents a hydroxymethyl linker attached to the phthalimidinoglutarimide core, providing a versatile handle for chemical conjugation to various ligands that bind to a protein of interest . This modular design allows researchers to create bifunctional molecules that recruit CRBN to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome . Compounds based on this scaffold are of significant research value for probing protein function, validating novel drug targets, and developing potential therapeutic strategies against conditions such as cancer and immune disorders . The structural analog Phthalimidinoglutarimide-5'-C3-O-PEG1-OH has a documented molecular formula of C18H22N2O5 and a molecular weight of 346.383 g/mol . As with all such research compounds, this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

特性

分子式

C16H18N2O4

分子量

302.32 g/mol

IUPAC名

3-[6-(3-hydroxypropyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H18N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,1-2,5-7,9H2,(H,17,20,21)

InChIキー

HVXWFICHECEFHV-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCO

製品の起源

United States

準備方法

Preparation Methods of Phthalimidinoglutarimide-5'-C3-OH

Key Synthetic Steps

Synthesis of 5'-Hydroxy-3-phthalimidoglutarimide (racemic)

A notable method for synthesizing the glutarimide-derived metabolite of thalidomide, 5'-hydroxythalidomide, which shares the core structure with this compound, involves:

  • Starting from a lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid, prepared via a de novo route from diethyl acetamidomalonate.
  • Reaction of this intermediate with 4-methoxybenzylamine to yield an isoglutamine intermediate.
  • Formation of a CBZ-protected N-PMB-glutarimide after dehydration.
  • Subsequent deprotection of CBZ and PMB groups.
  • Phthalimidation and deacetylation of the 3-amino-5-acetoxyglutarimide to afford the target compound.

This approach emphasizes protecting group strategies to manage reactive sites and achieve the desired hydroxylation at the C3 position.

Preparation of Phthalimide and Glutarimide Intermediates

Phthalimide is typically synthesized by reacting phthalic anhydride with an amine under controlled conditions. Glutarimide formation follows standard organic synthesis protocols involving cyclization of appropriate glutamic acid derivatives or related precursors.

These intermediates are then coupled, often through nucleophilic substitution or amide bond formation, to build the phthalimidinoglutarimide framework.

Advanced Coupling and Functionalization Techniques
  • Suzuki–Miyaura Cross-Coupling : This palladium-catalyzed reaction is used to introduce various substituents into the glutarimide or phthalimide rings, enabling structural diversification. Reaction conditions typically involve mild temperatures and organic solvents, with purification by silica gel chromatography.

  • Transamidation Reactions : Used to exchange amide substituents on the glutarimide ring, often carried out in acetonitrile with amines at room temperature for extended periods (e.g., 15 hours). This method allows for modification of the amide functionality without disrupting the core structure.

  • Propargylation and PEGylation : For derivatives such as Phthalimidinoglutarimide-propargyl-C3-OH and Phthalimidinoglutarimide-C3-O-PEG5-OH, coupling with propargyl groups or polyethylene glycol chains is performed to enhance solubility or introduce reactive handles for further conjugation. These steps require careful control of reaction parameters, including temperature, pH, and time.

Analytical Confirmation

Throughout the synthesis, characterization techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR),
  • Mass Spectrometry (MS),
  • X-ray Crystallography (for solid-state structure confirmation),
  • Chromatographic purification (silica gel chromatography with hexanes/ethyl acetate mixtures),

are employed to confirm the structure, purity, and yield of intermediates and the final product.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Yield/Notes
Lactone derivative synthesis Diethyl acetamidomalonate (de novo route) Formation of protected 4-hydroxyglutamic acid Intermediate for glutarimide core
Reaction with 4-methoxybenzylamine Mild conditions, controlled pH Formation of isoglutamine intermediate High selectivity
Dehydration Dehydrating agent (unspecified) Formation of CBZ-protected N-PMB-glutarimide Key intermediate
Deprotection Acid/base conditions Removal of CBZ and PMB protecting groups Complete deprotection essential
Phthalimidation & deacetylation Phthalic anhydride derivatives, base Formation of final phthalimidinoglutarimide Final product with C3-OH functional group
Suzuki–Miyaura cross-coupling Pd catalyst, boronic acids, organic solvent Structural diversification Yields 70-90%, depending on substrate
Transamidation Amine, acetonitrile, room temp, 15 h Amide bond modification High conversion, mild conditions
PEGylation/Propargylation PEG derivatives/propargyl reagents, controlled conditions Solubility and functional group introduction Requires optimization for purity

Research Perspectives and Notes

  • The synthesis of this compound and its derivatives is complex, requiring multi-step sequences with protecting group strategies to ensure selective functionalization.

  • Modern cross-coupling methods such as Suzuki–Miyaura reactions have been successfully applied to diversify the compound's structure, facilitating the development of analogues with potential therapeutic applications.

  • Analytical techniques are critical at each step to verify the structure and purity, with NMR and MS being standard tools.

  • The presence of the hydroxyl group at the C3 position is crucial for biological activity and requires careful synthetic planning to introduce without side reactions.

  • PEGylation and propargylation modifications are increasingly used to improve pharmacokinetic properties or enable bioconjugation for drug delivery systems.

化学反応の分析

Types of Reactions

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

科学的研究の応用

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific chemical properties.

作用機序

The mechanism by which 3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

類似化合物との比較

Comparison with Phthalimide-Based PROTAC Linkers

Phthalimidinoglutarimide derivatives share functional similarities with other PROTAC linkers but differ in substituent chemistry and bioactivity:

Compound Name Molecular Formula Key Features Application Reference
Phthalimidinoglutarimide-5'-C3-OH C17H18ClN3O3* C3-OH, glutarimide core PROTAC E3 ligase recruitment
Phthalimidinoglutarimide-5'-C3-O-PEG2-C2-acid C23H30N2O8 PEG2 linker, carboxylic acid terminus Enhanced solubility and conjugation
Thalidomide-O-amido-C3-NH2 TFA - Amine-terminated linker Versatile PROTAC scaffold

*Derived from structurally related compound in .

Key Findings :

  • PEG linkers (e.g., in Phthalimidinoglutarimide-5'-C3-O-PEG2-C2-acid) improve aqueous solubility compared to non-PEGylated analogs .

Comparison with C3-OH-Containing Compounds

The C3-OH group is a critical pharmacophore in multiple bioactive compounds:

Compound Name Structure C3-OH Role Bioactivity/Application Reference
This compound Phthalimidine-glutarimide hybrid E3 ligase binding Targeted protein degradation
UDCA 3-sulfate Bile acid derivative Metabolic stability modulator Choleretic agent
Flavonoid-acetyl hybrid (Compound 5) Flavonoid with acetylated C3-OH Loss of C3-OH signal in NMR Anticancer candidate

Key Findings :

  • Metabolic Stability: C3-OH in this compound is less prone to epimerization compared to C7-OH in bile acids (e.g., UDCA), which undergo rapid stereochemical inversion .
  • Spectral Shifts: The disappearance of C3-OH signals in NMR (e.g., δ 3.32 ppm in compound 5 ) contrasts with retained signals in this compound, suggesting structural rigidity .

Comparison with Phthalimide Antiparasitic Agents

Phthalimide analogs with antiparasitic activity highlight substituent-dependent bioactivity:

Compound Name () Substituents Melting Point (°C) Bioactivity
6d Triazole-benzimidazole hybrid 128–130 Schistosomicidal activity
6e 4-(Trifluoromethyl)phenyl group 218–220 Enhanced potency
This compound C3-OH, glutarimide N/A PROTAC-mediated degradation

Key Findings :

  • Bulky substituents (e.g., trifluoromethyl in 6e) correlate with higher melting points and stability .
  • The glutarimide moiety in this compound enables unique protein interactions absent in traditional phthalimide drugs .

生物活性

Phthalimidinoglutarimide-5'-C3-OH is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in targeted protein degradation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound consists of a phthalimidine moiety linked to a glutarimide structure, which is critical for its biological functions. The compound's design allows it to interact with E3 ligases, facilitating the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism is particularly valuable in therapeutic contexts, such as cancer treatment, where downregulating overexpressed oncogenes is essential.

The primary biological activity of this compound relates to its role in the ubiquitin-proteasome pathway. The compound promotes the degradation of target proteins by:

  • Binding to E3 Ligases : The interaction with E3 ligases is crucial for tagging proteins for degradation.
  • Facilitating Ubiquitination : By enhancing the ubiquitination process, it effectively reduces levels of specific proteins that may contribute to disease states, particularly in oncology.
  • Modulating Cellular Pathways : Altering protein levels can influence various cellular processes, including proliferation and apoptosis.

Research Findings

Several studies have documented the biological activity and efficacy of this compound. Below are key findings from recent research:

Study ReferenceFindings
This compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against MDA-MB-231 cells.
The compound's solubility and bioavailability were enhanced by its PEGylation, allowing for improved therapeutic application in vivo.
Structural modifications influenced the compound's interaction with target proteins, suggesting that specific substitutions could optimize its efficacy.

Case Studies

  • Cancer Treatment : In a study involving MDA-MB-231 breast cancer cells, this compound exhibited potent cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics. This suggests its potential as a targeted therapy.
  • Mechanistic Insights : A mechanistic study revealed that the compound's ability to modulate TNF-α mRNA levels through E3 ligase interactions could lead to reduced inflammation and tumor growth, highlighting its dual role in both cancer therapy and inflammation modulation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesUnique Aspects
ThalidomideImmunomodulatory effects; promotes protein degradationPrimarily targets immune pathways
DexamethasoneAnti-inflammatory properties; corticosteroidUsed mainly for hormonal effects rather than targeted degradation
Phthalimidinoglutarimide-C3-O-PEG2-OHSimilar degradation mechanism but shorter PEG chainDifferences in solubility and bioactivity due to PEG length

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。